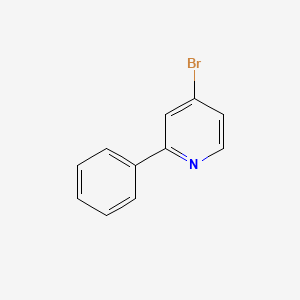

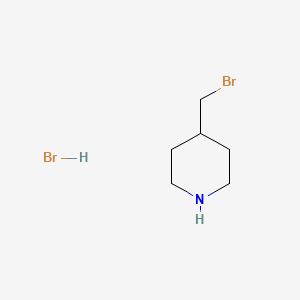

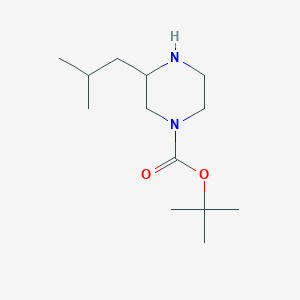

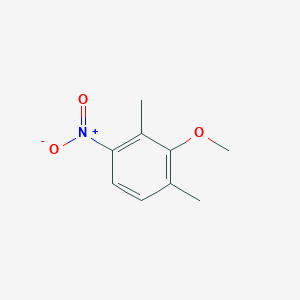

![molecular formula C6H12N2O B1282865 3-[(3-Hydroxypropyl)amino]propanenitrile CAS No. 34449-95-1](/img/structure/B1282865.png)

3-[(3-Hydroxypropyl)amino]propanenitrile

Vue d'ensemble

Description

3-[(3-Hydroxypropyl)amino]propanenitrile is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Theoretical Studies and Intramolecular Interactions

- Intramolecular Hydrogen Bonds and Anomeric Effect : A theoretical ab initio study of compounds including 3-[(3-Hydroxypropyl)amino]propanenitrile highlighted the importance of intramolecular hydrogen bonds and anomeric interactions in determining their stability and geometrical trends. These findings provide insights into the molecular behavior of such compounds (Fernández, Vázquez, & Ríos, 1992).

Synthesis and Biocatalysis

- Synthesis of 3-Aminoxy-1-amino[1,1′-3H2]propane : The synthesis of 3-Aminoxy-1-amino[1,1′-3H2]propane, a compound related to this compound, has been studied, showcasing its potential as a potent inhibitor in polyamine biosynthesis (Pankaskie & Scholtz, 1989).

- Enantioselective Biocatalytic Hydrolysis : this compound and derivatives underwent enantioselective biocatalytic hydrolysis by Rhodococcus rhodochrous, demonstrating the potential of this organism in selective transformations of such compounds (Chhiba et al., 2012).

Surface Functionalization and Stability

- Surface Functionalization with Aminosilanes : Research on aminosilanes, closely related to this compound, showed challenges in maintaining surface functionality when exposed to water, highlighting the importance of reaction conditions and structural features for stability (Smith & Chen, 2008).

Chemical Synthesis and Antimicrobial Activities

- Synthesis of Heterocyclic Substances : this compound derivatives were used to synthesize various heterocyclic substances, demonstrating promising antimicrobial activities (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Biotechnological Production

- Production of 3-Hydroxypropionic Acid : The biotechnological production of 3-hydroxypropionic acid, a derivative of this compound, has been explored using genetically engineered microorganisms, emphasizing its commercial value and potential in various industrial applications (Vidra & Németh, 2017).

Catalysis and Chemical Transformation

- Catalysis for Conversion of Epoxides : Metal(II) Schiff base complexes were used as catalysts for converting epoxides to β-hydroxy nitriles, a process relevant to this compound, showcasing the method's high yield and regioselectivity (Naeimi & Moradian, 2006).

Safety and Hazards

Propriétés

IUPAC Name |

3-(3-hydroxypropylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-3-1-4-8-5-2-6-9/h8-9H,1-2,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMXVUVIZPTHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCC#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543783 | |

| Record name | 3-[(3-Hydroxypropyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34449-95-1 | |

| Record name | 3-[(3-Hydroxypropyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.